

Application Notes: ABTS Assay for Laccase Activity

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7949024*

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Introduction

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds.[1] Their broad substrate specificity makes them valuable for various biotechnological applications, including bioremediation, pulp and paper bleaching, and biosensor development. Accurate measurement of laccase activity is crucial for optimizing these processes and for fundamental research.

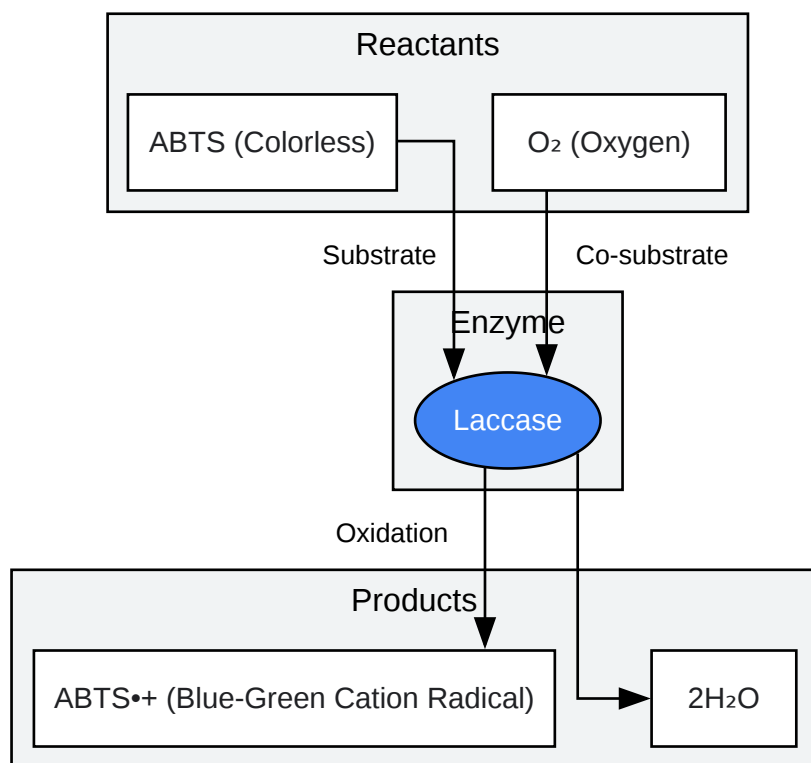
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a simple, sensitive, and widely used method for determining laccase activity.[2] The assay is based on the ability of laccase to oxidize the colorless ABTS substrate to a stable, blue-green cation radical (ABTS^{•+}). [2][3] The formation of this radical can be monitored spectrophotometrically by measuring the increase in absorbance at 420 nm.[2][3] The rate of ABTS^{•+} formation is directly proportional to the laccase activity in the sample.

Principle of the ABTS Assay

The core of the assay is the enzymatic oxidation of ABTS by laccase. In the presence of molecular oxygen, laccase abstracts an electron from the ABTS substrate, resulting in the formation of the ABTS^{•+} radical cation. This product has a distinct blue-green color and exhibits a strong absorbance at 420 nm, with a molar extinction coefficient (ϵ) of 36,000 M⁻¹cm⁻¹. [2] By measuring the rate of increase in absorbance at this wavelength, the activity of the laccase

enzyme can be quantified. One unit of laccase activity is typically defined as the amount of enzyme required to oxidize 1 μmol of ABTS per minute under the specified assay conditions.^[2]

Principle of the Laccase-Catalyzed Oxidation of ABTS



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Figure 1: Laccase-catalyzed oxidation of ABTS to its radical cation.

Experimental Protocol

This protocol provides a detailed methodology for measuring laccase activity using the ABTS assay in a spectrophotometer.

Materials and Reagents

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

- Sodium acetate (or sodium citrate and citric acid for phosphate-citrate buffer)
- Enzyme sample (e.g., culture supernatant, purified laccase)
- Spectrophotometer
- Cuvettes (1 cm path length)
- Micropipettes
- Distilled water

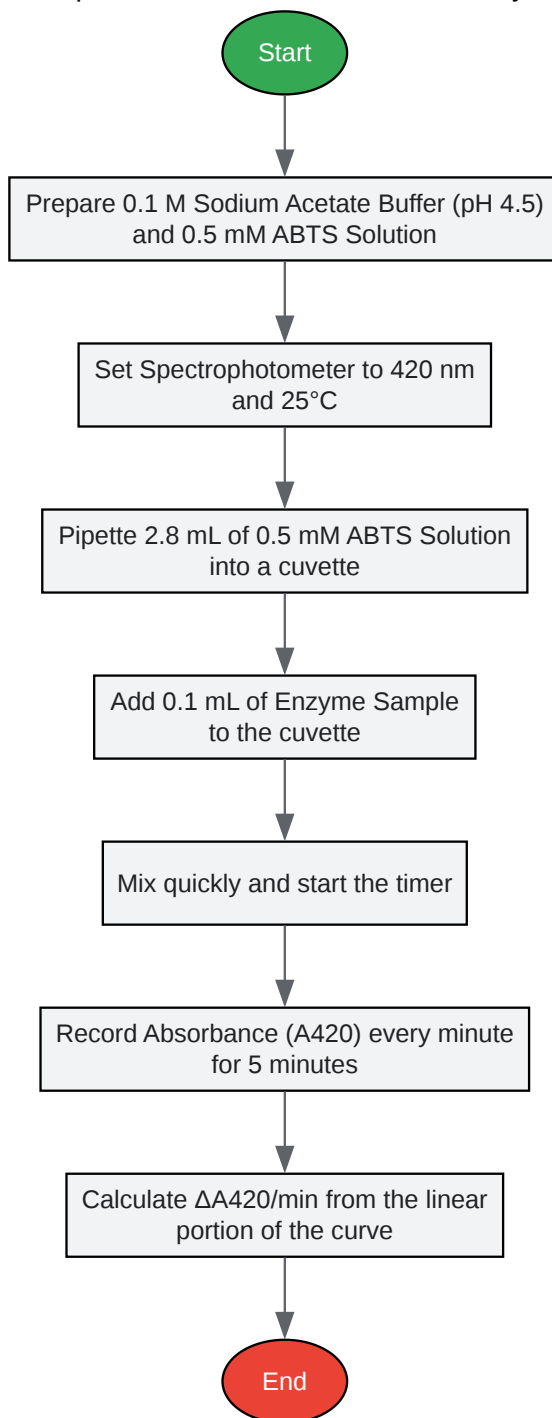
Reagent Preparation

- 0.1 M Sodium Acetate Buffer (pH 4.5):
 - Dissolve 8.2 g of sodium acetate in 800 mL of distilled water.
 - Adjust the pH to 4.5 using glacial acetic acid.
 - Bring the final volume to 1 L with distilled water.
 - Store at 4°C.
 - Note: A 100 mM phosphate-citrate buffer at pH 4.0 can also be used and may be optimal for some fungal laccases.[\[1\]](#)
- ABTS Substrate Solution (0.5 mM):
 - Dissolve 27.4 mg of ABTS in 100 mL of 0.1 M Sodium Acetate Buffer (pH 4.5).
 - Prepare this solution fresh daily and protect it from light.

Assay Procedure

The following workflow outlines the steps for the spectrophotometric measurement of laccase activity.

Experimental Workflow for ABTS Assay



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Figure 2: Step-by-step workflow for the laccase activity assay.

- Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 420 nm and equilibrate the temperature to 25°C.[1]
- Reaction Mixture: In a 1 cm path length cuvette, prepare the reaction mixture as follows:
 - 2.8 mL of 0.5 mM ABTS substrate solution.[2]
 - Add 0.1 mL of the enzyme sample (culture supernatant or appropriately diluted enzyme). [2]
 - The final volume is 2.9 mL.
- Blank Control: For the blank, substitute the enzyme sample with 0.1 mL of distilled water or the buffer used for enzyme dilution.
- Measurement: Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion and start the measurement. Record the absorbance at 420 nm for a period of 3 to 5 minutes, taking readings at regular intervals (e.g., every 30 or 60 seconds).[3]

Calculation of Laccase Activity

Laccase activity is calculated using the Beer-Lambert law. The activity is expressed in Units per Liter (U/L), where one unit (U) is defined as the amount of enzyme that oxidizes 1 μmol of ABTS per minute.

Formula: Activity (U/L) = $(\Delta A_{420} / \text{min} * V_{\text{total}} * 10^6) / (\epsilon * d * V_{\text{sample}})$

Where:

- $\Delta A_{420} / \text{min}$: The initial linear rate of change in absorbance at 420 nm per minute.
- V_{total} : Total volume of the assay mixture in mL (e.g., 2.9 mL).
- 10^6 : Conversion factor from moles to micromoles.
- ϵ (Molar extinction coefficient of ABTS \bullet^+): 36,000 $\text{M}^{-1}\text{cm}^{-1}$. [2]
- d (Path length of the cuvette): 1 cm.

- V_{sample} : Volume of the enzyme sample added in mL (e.g., 0.1 mL).

Data Presentation

The following table summarizes kinetic parameters and activity levels of laccase from different fungal sources, as determined by the ABTS assay. This data is useful for comparing the efficiency of laccases from various organisms.

Fungal Source	Substrate	K_m (mM)	V_{max} ($\mu\text{mol}/\text{min}$)	Reported Activity (U/L)	Reference
Pleurotus sp.	ABTS	250	0.33	-	[2]
Myrothecium verrucaria	ABTS	-	-	111.8 - 157.3	[4]
Pleurotus ostreatus	ABTS	-	-	139.4 - 202.9	[4]
Bacillus subtilis	ABTS	-	-	2.28	[5]

Note: The reported activities can vary significantly based on the specific strain, culture conditions, and purification level of the enzyme. The K_m and V_{max} values are crucial for understanding the enzyme's affinity for the substrate and its maximum catalytic rate.[2]

Troubleshooting and Considerations

- pH Optimum: The optimal pH for ABTS oxidation by laccases is typically acidic, ranging from pH 3.0 to 5.0.[1][6] It is advisable to determine the optimal pH for your specific enzyme.
- Substrate Concentration: While 0.5 mM ABTS is commonly used, the optimal concentration may vary.[2] A substrate saturation curve can be generated to determine the K_m value.
- High Activity: If the change in absorbance is too rapid, dilute the enzyme sample and re-run the assay. The linear range of the assay should be established.

- Interfering Substances: Compounds in crude enzyme preparations may interfere with the assay. A proper blank control is essential.
- Alternative Substrates: While ABTS is a common substrate, others like guaiacol, syringaldazine, and DMP can also be used to characterize laccase activity.[4][5]

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